molecular formula C19H17NO2 B4871999 N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide CAS No. 5342-92-7

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide

Cat. No.: B4871999
CAS No.: 5342-92-7
M. Wt: 291.3 g/mol
InChI Key: BVRHZDYUBJFXJS-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.34 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide can be achieved through a one-pot multicomponent reaction. This involves the condensation of aldehydes, 2-naphthol, and amides in the presence of a catalyst. Various catalysts can be used, such as antimony(III) acetate, polyethylene glycol (PEG)-based dicationic acidic ionic liquids, and magnetic nanoparticle-supported Schiff base complexes . The reaction is typically carried out under solvent-free conditions at ambient temperature, resulting in high yields and short reaction times .

Chemical Reactions Analysis

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include Lewis or Brønsted acidic catalysts such as montmorillonite K10, p-TSA, iodine, and Fe(HSO4)3 . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications in various fields of research.

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13(21)20-19(15-8-3-2-4-9-15)18-16-10-6-5-7-14(16)11-12-17(18)22/h2-12,19,22H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRHZDYUBJFXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277718
Record name N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5342-92-7
Record name N-[(2-Hydroxy-1-naphthalenyl)phenylmethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5342-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3678
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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